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molecular formula C12H15NO B8371358 5-(4-(Methylamino)phenyl)pent-4-yn-1-ol

5-(4-(Methylamino)phenyl)pent-4-yn-1-ol

Cat. No. B8371358
M. Wt: 189.25 g/mol
InChI Key: GTHICLFLHYLOQN-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

Intermediate 36 (0.221 g, 0.7752 mmol) was reacted with K2CO3 (0.7752 mmol, 0.107 g) in 12 mL of 2:1 MeOH:Water at room temperature overnight. The reaction was worked up quenching the reaction with 1× saturated NaHCO3, extracted 4×25 ml EtOAc then washed 1× water, 1× saturated NaCl, dried over Na2SO4, then concentrated. The product was purified 0-10% MeOH in DCM over 15 min on TEA silica 12 g. ES/MS calcd. for C12H15NO 189.1. Found m/z=190 (M+H)+.
Name
Intermediate 36
Quantity
0.221 g
Type
reactant
Reaction Step One
Name
Quantity
0.107 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([N:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:9][CH:8]=1)C)=O.C([O-])([O-])=O.[K+].[K+].O>CO>[CH3:3][NH:5][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Intermediate 36
Quantity
0.221 g
Type
reactant
Smiles
FC(C(=O)N(C)C1=CC=C(C=C1)C#CCCCO)(F)F
Name
Quantity
0.107 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was worked up quenching
CUSTOM
Type
CUSTOM
Details
the reaction with 1× saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted 4×25 ml EtOAc
WASH
Type
WASH
Details
then washed 1× water, 1× saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified 0-10% MeOH in DCM over 15 min on TEA silica 12 g
Duration
15 min

Outcomes

Product
Name
Type
Smiles
CNC1=CC=C(C=C1)C#CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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